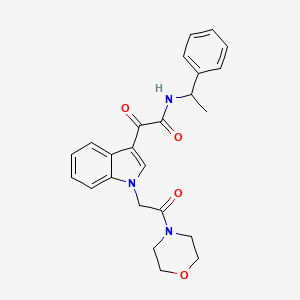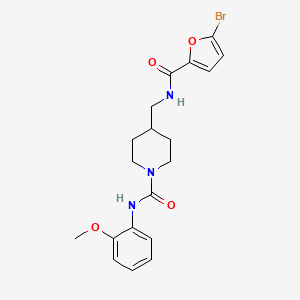![molecular formula C23H26N2O3 B2367556 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-ethoxyphenyl)acetamide CAS No. 946288-75-1](/img/structure/B2367556.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It has a benzene ring fused with a pyridine ring. An important derivative of quinoline is 4-hydroxy-2-quinolone, a class of compounds that have shown interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in medicinal chemistry. There are several methods for the synthesis of quinoline derivatives, including the Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach protocols .Aplicaciones Científicas De Investigación
Spatial Orientation and Coordination
Research by Kalita and Baruah (2010) on amide derivatives with quinoline moieties, such as the stretched amide N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, has shown interesting spatial orientations affecting anion coordination. These compounds can adopt tweezer-like geometries, facilitating self-assembly through weak interactions, leading to channel-like structures in their crystalline form. Such structural features are crucial for designing molecular receptors and sensors (Kalita & Baruah, 2010).
Structural Aspects and Properties
Karmakar, Sarma, and Baruah (2007) studied amide-containing isoquinoline derivatives, revealing how these compounds interact with mineral acids to form gels or crystalline solids, depending on the acid's anion. This research highlights the potential of such compounds in gel formation and the development of novel materials with tailored properties (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Reactivity
Chen and Chuang (2016) developed a synthetic method for highly functionalized quinolin-2(1H)-ones using α-substituted N-[2-(phenylethynyl)phenyl]acetamides. This research demonstrates the potential of quinoline derivatives in synthetic organic chemistry, providing pathways to generate complex molecules with diverse functionalities (Chen & Chuang, 2016).
Molecular Structure Analysis
Wen et al. (2006) analyzed the molecular structure of N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate, focusing on bond lengths, angles, and intramolecular hydrogen bonding. Such detailed structural analyses are fundamental for understanding the molecular basis of the compound's reactivity and interactions, which can be applied to the design of new drugs or materials (Wen et al., 2006).
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-2-28-20-10-5-16(6-11-20)14-22(26)24-19-9-12-21-18(15-19)4-3-13-25(21)23(27)17-7-8-17/h5-6,9-12,15,17H,2-4,7-8,13-14H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCRJPXMABADPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2367481.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-[(2-cyanoethyl)sulfamoyl]benzoate](/img/structure/B2367482.png)
![3-(Benzyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2367483.png)


![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2367488.png)
![1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2367490.png)
![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2367491.png)

![1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole](/img/structure/B2367494.png)
